1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid

Description

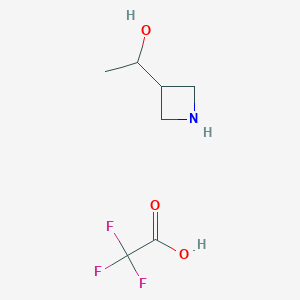

1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid (TFA) is a chemical compound comprising an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with an ethanol group at the 3-position, paired with trifluoroacetic acid as a counterion or co-component. These compounds are frequently utilized in medicinal chemistry as intermediates or bioactive molecules, particularly in the synthesis of kinase inhibitors, enzyme modulators, and Spns2 inhibitors .

The trifluoroacetic acid component enhances solubility in organic solvents and stabilizes the azetidine moiety during synthetic processes, such as Boc deprotection . Azetidine derivatives are valued for their conformational rigidity, which can improve target binding affinity in drug discovery .

Properties

IUPAC Name |

1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h4-7H,2-3H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWQEEIYBXOCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid typically involves the reaction of 1-(Azetidin-3-yl)ethan-1-ol with trifluoroacetic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by evaporation of the solvent and purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoroacetate group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key features of 1-(Azetidin-3-yl)ethan-1-ol, TFA, with related azetidine-TFA derivatives:

Key Observations :

- Acid Component : TFA’s strong acidity (pKa ~0.5) facilitates salt formation, improving solubility and stability compared to hydrochloride salts (e.g., ).

- Functional Groups: Ethanol-substituted analogs (e.g., ) may exhibit higher polarity, influencing pharmacokinetic properties like oral bioavailability.

Biological Activity

1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the azetidine ring and the trifluoroacetic acid moiety, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.15 g/mol. The presence of the azetidine ring enhances its structural uniqueness, while the trifluoroacetic acid group improves solubility and stability in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring can modulate enzyme activities and receptor functions, while the trifluoroacetate group may enhance the compound's stability and solubility, facilitating its biological effects.

Interaction with Biological Targets

This compound has been shown to form stable complexes with various biological molecules. This property is crucial for its potential therapeutic applications, as it can influence cellular pathways involved in disease processes.

Antimicrobial Properties

Research indicates that 1-(Azetidin-3-yl)ethan-1-ol exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays on human cancer cell lines have shown that it possesses significant antiproliferative effects. For example, studies involving MCF-7 breast cancer cells revealed that certain derivatives of azetidine compounds displayed notable cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Significant antiproliferative effect |

Case Studies

Case Study 1: Anticancer Evaluation

In a study assessing the antiproliferative effects on MCF-7 breast cancer cells, various azetidine derivatives were tested. The results indicated that compounds with similar structural features to 1-(Azetidin-3-yl)ethan-1-ol demonstrated IC50 values significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 1-(Azetidin-3-yl)ethan-1-ol against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Azetidin-3-yl)ethan-1-ol, trifluoroacetic acid?

Answer: The compound is typically synthesized via coupling reactions involving azetidine derivatives and trifluoroacetic acid (TFA). For example, in peptide chemistry, TFA is used to cleave protecting groups (e.g., tert-butoxycarbonyl, Boc) during solid-phase synthesis. A common approach involves:

Azetidine Functionalization : Reacting azetidine-3-carboxylic acid derivatives with ethanolamine under carbodiimide coupling (e.g., EDCI) to form the ethanolic side chain.

Salt Formation : Treating the free base with TFA to form the trifluoroacetate salt, enhancing solubility and stability .

Key Considerations : Use anhydrous conditions to avoid hydrolysis of the azetidine ring. Monitor reaction progress via LC-MS or TLC with ninhydrin staining for amine detection.

Q. Which analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR can confirm structural integrity. However, residual TFA (δ ~11.5 ppm in H NMR) may complicate interpretation. Use deuterated solvents like DO or CDOD to suppress TFA signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHFNO, MW 215.172) with electrospray ionization (ESI) in positive mode.

- HPLC-Purity Analysis : Use reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>95%) .

Q. How should researchers handle stability and storage of this compound?

Answer:

- Storage : Store at -20°C in airtight, amber vials to prevent hygroscopic degradation. Lyophilization is recommended for long-term stability.

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring. TFA salts are generally stable but may hydrolyze under basic conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized when coupling azetidine derivatives with TFA?

Answer: Low yields often arise from steric hindrance at the azetidine N-atom or competing side reactions. Optimization strategies include:

- Catalyst Screening : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reactivity. For TFA-mediated deprotection, maintain pH < 2 to ensure complete cleavage .

- Temperature Control : Perform reactions at 0–4°C to minimize racemization of chiral centers .

Q. How to resolve contradictions in NMR data for TFA-containing compounds?

Answer: TFA signals can overlap with analyte peaks, especially in H NMR. Mitigation strategies:

Q. What role does this compound play in drug discovery pipelines?

Answer: The azetidine moiety is prized for its conformational rigidity, which enhances target binding affinity. Applications include:

- Antimicrobial Agents : As a precursor in phenazine derivatives (e.g., 9-chloro-N-hydroxyphenazine-1-carboxamide), where TFA aids in deprotection steps .

- Kinase Inhibitors : The ethanolic side chain can be functionalized to improve solubility in lead optimization .

- Prodrug Design : TFA salts enhance bioavailability by increasing water solubility .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Answer:

Q. How can metabolic stability of azetidine-containing compounds be evaluated?

Answer:

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors to assess oxidative metabolism. Monitor degradation via LC-MS.

- Stability in Biological Matrices : Employ volumetric absorptive microsampling (VAMS) with extraction media containing 0.1% TFA to stabilize analytes in whole blood .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.